molecular formula C8H5ClF3NO B020155 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone CAS No. 154598-53-5

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Cat. No. B020155
Key on ui cas rn: 154598-53-5
M. Wt: 223.58 g/mol
InChI Key: NOKSRMDODJGCPZ-UHFFFAOYSA-N
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Patent
US08378143B2

Procedure details

A solution of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate (48.5 g, 174.4 mmol), 300 mL toluene, and 150 mL water was stirred at room temperature for 30 minutes. The pH of the solution was adjusted to 7-8 via the addition of saturated aqueous NaHCO3 solution. The resulting mixture was then separated, and the toluene layer was collected and evaporated to dryness to give 38.2 g 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (2) as a yellow solid.
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.Cl.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[C:11](=[O:16])[C:12]([F:15])([F:14])[F:13].C1(C)C=CC=CC=1.C([O-])(O)=O.[Na+]>O>[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[C:11](=[O:16])[C:12]([F:15])([F:13])[F:14] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
48.5 g
Type
reactant
Smiles
O.Cl.NC1=C(C=C(C=C1)Cl)C(C(F)(F)F)=O
Name
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was then separated
CUSTOM
Type
CUSTOM
Details
the toluene layer was collected
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)Cl)C(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38.2 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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